6-Methoxy-5-methylnicotinonitrile
Overview
Description
6-Methoxy-5-methylnicotinonitrile is a chemical compound belonging to the class of nicotinonitriles. It is characterized by a yellow crystalline solid form and is utilized in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nicotinonitrile derivatives, including 6-Methoxy-5-methylnicotinonitrile, typically involves the condensation of 1,3-dicarbonyl compounds or their enamines with nitrogen-containing CH acids . One specific method involves the reaction of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides, morpholine, and alkylating agents in ethanol at 20°C. This reaction proceeds through a series of steps including conjugated addition, intramolecular heterocyclization, and regioselective alkylation .
Industrial Production Methods
Industrial production methods for nicotinonitriles often involve ammoxidation processes. For example, the ammoxidation of 3-methylpyridine can produce nicotinonitrile derivatives . This method is scalable and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-5-methylnicotinonitrile undergoes various chemical reactions including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and solvents like ethanol or dimethylformamide .
Major Products
The major products formed from these reactions include various substituted nicotinonitriles and their derivatives, which can be further utilized in pharmaceutical and industrial applications .
Scientific Research Applications
6-Methoxy-5-methylnicotinonitrile is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: Research includes its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: It is utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methoxy-5-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Nicotinonitrile (3-cyanopyridine): A precursor to vitamin niacin and used in the synthesis of nicotinamide.
2-Methoxy-5-methylnicotinonitrile: Another nicotinonitrile derivative with similar applications.
Uniqueness
6-Methoxy-5-methylnicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields, distinguishing it from other nicotinonitrile derivatives .
Properties
IUPAC Name |
6-methoxy-5-methylpyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-6-3-7(4-9)5-10-8(6)11-2/h3,5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOOEESKNIJLGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OC)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00697095 | |
Record name | 6-Methoxy-5-methylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00697095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1033439-60-9 | |
Record name | 6-Methoxy-5-methylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00697095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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